molecular formula C7H8N2O2 B018796 N-Methyl-2-nitroaniline CAS No. 612-28-2

N-Methyl-2-nitroaniline

Cat. No. B018796
CAS RN: 612-28-2
M. Wt: 152.15 g/mol
InChI Key: KFBOUJZFFJDYTA-UHFFFAOYSA-N
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Description

N-Methyl-2-nitroaniline is a chemical compound studied for its synthesis technique, molecular structure, and applications in various chemical reactions and properties analyses. It is a nitroaniline derivative, which has been a subject of interest due to its unique chemical properties and potential applications in different fields of chemistry and materials science.

Synthesis Analysis

The synthesis of N-Methyl-2-nitroaniline involves controlled acetylation and nitration processes. Sun Cheng-hui (2009) explored the synthesis technique of 2-methyl-6-nitroaniline, focusing on improving yield and purity by controlling the nitration reaction temperature (Sun Cheng-hui, 2009). Similarly, Zhou Shi-yan (2013) investigated the synthesis and characterization of 2-methyl-6-nitroaniline, detailing the influence of various reaction conditions on yield (Zhou Shi-yan, 2013).

Molecular Structure Analysis

The molecular structure of N-Methyl-2-nitroaniline and its derivatives has been studied through crystallographic and quantum-chemical methods. V. Prezhdo et al. (2006) synthesized and studied mono-, di-, and trinitro derivatives of N-methyl-N-nitroaniline, providing insights into their molecular structure via spectral, electrooptical, and quantum-chemical methods (Prezhdo et al., 2006).

Chemical Reactions and Properties

The chemical reactions involving N-Methyl-2-nitroaniline include nitrosation and diazotization processes. E. Kalatzis and J. Ridd (1966) examined the kinetics of N-nitrosation of N-methylaniline, showing that nitrosation is the rate-determining stage of diazotization over a wide range of acidity (Kalatzis & Ridd, 1966).

Physical Properties Analysis

Studies on the physical properties of N-Methyl-2-nitroaniline focus on its crystal structure and hydrogen bonding patterns. G. Ferguson et al. (2001) highlighted the three-dimensional framework structure of 2-methyl-4-nitroaniline, emphasizing the role of N-H...O hydrogen bonds (Ferguson et al., 2001).

Chemical Properties Analysis

The chemical properties of N-Methyl-2-nitroaniline, such as its reactivity in N-methylation and nitro group effects, have been explored. Xinjiang Cui et al. (2014) studied the N-methylation of amines and nitro compounds with CO2/H2, using N-Methyl-2-nitroaniline as a catalyst under mild conditions, demonstrating its role in reductive amination (Cui et al., 2014).

Scientific Research Applications

  • Crystallization and Molecular Structure :

    • A new crystal form of 2-methyl-6-nitroaniline exhibits linear V-shaped chains rather than helical arrangements (Callear & Hursthouse, 2009).
    • Crystallization of 2-methyl-5-nitroaniline leads to higher molecular electric dipolar moments (Ellena et al., 2001).
    • The molecular structure of 2-methyl-4-nitroaniline shows charge transfer and hydrogen bonding interactions, contributing to its nonlinear optical properties (Jasmine, Amalanathan, & Roy, 2016).
  • Environmental and Biological Applications :

  • Optical and Material Science :

    • N-Benzyl-MNA exhibits high second harmonic activity and thermostability, important for optical applications (Hashimoto et al., 1997).
    • The hydrogen bonding in 2-methyl-4-nitroaniline molecules forms a three-dimensional framework, linking them into a complex structure, which has implications in materials science (Ferguson et al., 2001).

Safety And Hazards

N-Methyl-2-nitroaniline is toxic if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name

N-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBOUJZFFJDYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060608
Record name Benzenamine, N-methyl-2-nitro-
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Methyl-2-nitroaniline

CAS RN

612-28-2
Record name N-Methyl-2-nitrobenzenamine
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Record name Benzenamine, N-methyl-2-nitro-
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Record name N-Methyl-2-nitroaniline
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Record name Benzenamine, N-methyl-2-nitro-
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Record name Benzenamine, N-methyl-2-nitro-
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Record name N-methyl-2-nitroaniline
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Synthesis routes and methods

Procedure details

Methylamine hydrochloride (2.7 g) and a 10% aqueous solution of sodium hydroxyde (30 ml) were added to a solution of 1-fluoro-2-nitrobenzene (2.82 g) in THF (20 ml). The mixture was kept at 23° for 24 h. The reaction mixture was then concentrated in vacuo, taken up with 10% aqueous sodium hydroxide (30 ml) and extracted with EA (3×30 ml). The combined organic layers were washed with a saturated ammonium chloride solution (50 ml), brine (50 ml) and dried. Evaporation of the solvent gave the title compound as an orange oil (2.894 g).
Quantity
2.7 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
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Quantity
20 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
191
Citations
B Zarychta, Z Daszkiewicz, J Zaleski - Acta Crystallographica Section …, 2005 - scripts.iucr.org
… 5-methylsulfonyl-N-methyl-2-nitroaniline and 3-methylsulfonyl-N-methyl-2-nitroaniline (Zarychta et al., 2003 [Zarychta, B., Daszkiewicz, Z., Kyzioł, JB & Zaleski, J. (2003). Acta Cryst. …
Number of citations: 4 scripts.iucr.org
T Yokoyama - Australian Journal of Chemistry, 1976 - CSIRO Publishing
… Spectral data for N-methyl-2-nitroaniline correlate well with those for N,N-dimethyl-2-nitroaniline in non-hydrogen-bonding, hydrogen-bond-accepting and amphiprotic alcoholic solvents…
Number of citations: 12 www.publish.csiro.au
K Gajda, Z Daszkiewicz, E Kozubek… - Crystal growth & …, 2014 - ACS Publications
… Crystallization from petrol gave 13 g of N-methyl-2-nitroaniline as red needles (mp 33.0–33.5 C). Crystals suitable for X-ray diffraction experiments were obtained by low-temperature …
Number of citations: 7 pubs.acs.org
B Zarychta, Z Daszkiewicz, JB Kyzioł… - … Section C: Crystal …, 2003 - scripts.iucr.org
… -N-methyl-2-nitroaniline, which was the main product of the rearrangement, and 5-methanesulfonyl-N-methyl-2-nitroaniline. … , 5-chloro-N-methyl-2-nitroaniline prevails over the sterically …
Number of citations: 2 scripts.iucr.org
B Zarychta, A Piecyk-Mizgała… - … Section C: Crystal …, 2005 - scripts.iucr.org
… For the preparation of (I), solid N-methyl-2-nitroaniline (3 g, 20 mmol) was added in portions to cold acetic anhydride (30 ml) containing nitric acid (1.7 ml, 41 mmol, HNO 3 d = 1.5). The …
Number of citations: 3 scripts.iucr.org
BG Gowenlock, VM Young - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
… The aniline products which feature in these tables are 2A (N-methyl-4-nitroaniline), ortho-2A (Nmethyl-2-nitroaniline) and 3A (N-methyl-2,4-dinitroaniline). Product yields are given as …
Number of citations: 18 pubs.rsc.org
P Pavlat, J Hlavac, V Bekarek - Chem Pap, 1998 - chempap.org
… N-methyl-2-nitroaniline, effects of acidity and basicity of solvents being meaningless. The NH stretching vibration of N-methyl-2-nitroaniline is affected by refractive index of medium only. …
Number of citations: 2 chempap.org
T Yokoyama, RW Taft, MJ Kamlet - Spectrochimica Acta Part A: Molecular …, 1984 - Elsevier
Absorption spectra of some 4-X-2-nitroaniline derivatives (X = NMe 2 , NH 2 , MeO, PhO, Me, H, COOMe, COOEt, CF 3 , SO 2 Me) are well correlated by substituent σ p + values or by …
Number of citations: 11 www.sciencedirect.com
R Seifried, V Bekárek - Acta Universitatis Palackianae Olomucensis …, 1998 - Citeseer
… The study of solvent effect on the title compounds has showed that long-wave absorption band of N-methyl-2-nitroaniline is affected by the only polarity-polarizability of solvents, the …
Number of citations: 1 citeseerx.ist.psu.edu
SD Huang, RG Xiong - Polyhedron, 1997 - Elsevier
… The pale yellow crystals of 4 were prepared in a similar way as 3 using N-methyl-2-nitroaniline (312 mg, 2.0 mol) in place of 2-nitroaniline. The needle-shaped crystals tend to form large …
Number of citations: 103 www.sciencedirect.com

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